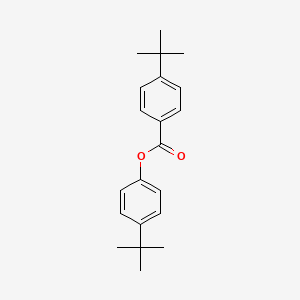![molecular formula C13H13F4NO4 B10894600 Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10894600.png)
Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Trifluormethylgruppe, eine Fluorphenylgruppe und eine Aminogruppe umfasst, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Objekt macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat umfasst typischerweise mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit Ethylacetoacetat, 2-Fluoranilin und Trifluoressigsäureanhydrid.
Schritt 1: Ethylacetoacetat wird in Gegenwart einer Base wie Pyridin mit Trifluoressigsäureanhydrid umgesetzt, um die Trifluormethylgruppe einzuführen.
Schritt 2: Das resultierende Zwischenprodukt wird dann unter sauren Bedingungen einer Kondensationsreaktion mit 2-Fluoranilin unterzogen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion dieser Verbindung die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren, um Ausbeute und Reinheit zu erhöhen. Durchflussreaktoren und automatisierte Synthese-Systeme können zur Steigerung der Effizienz und Reproduzierbarkeit eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind gängige Reduktionsmittel.
Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl₂) können verwendet werden, um Halogene einzuführen.
Hauptprodukte
Oxidation: Bildung von Ethyl-4-[(2-Fluorphenyl)amino]-2-oxo-4-oxo-2-(trifluormethyl)butanoat.
Reduktion: Bildung von Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-hydroxy-2-(trifluormethyl)butanoat.
Substitution: Bildung von halogenierten Derivaten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves the reaction of 2-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through an acid-catalyzed condensation, forming the desired product . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder -modulator.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften aufgrund seiner Trifluormethylgruppe.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Enzyme wie Kinasen oder Proteasen.
Signalwege: Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum oder allosterische Zentren bindet und so biochemische Signalwege beeinflusst, die an Entzündungen oder Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application, but generally, the compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat kann mit ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
Ethyl-4-[(2-Chlorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor, was seine Reaktivität und biologische Aktivität verändern kann.
Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(methyl)butanoat: Fehlt die Trifluormethylgruppe, was seine chemischen Eigenschaften und Anwendungen erheblich beeinflusst.
Das Vorhandensein der Trifluormethylgruppe in Ethyl-4-[(2-Fluorphenyl)amino]-2-hydroxy-4-oxo-2-(trifluormethyl)butanoat verleiht ihm eine einzigartige chemische Stabilität und biologische Aktivität, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C13H13F4NO4 |
|---|---|
Molekulargewicht |
323.24 g/mol |
IUPAC-Name |
ethyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F4NO4/c1-2-22-11(20)12(21,13(15,16)17)7-10(19)18-9-6-4-3-5-8(9)14/h3-6,21H,2,7H2,1H3,(H,18,19) |
InChI-Schlüssel |
DQGNOYHTGZOAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)NC1=CC=CC=C1F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
![N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
![(5E)-2,6-dihydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10894550.png)
![(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone](/img/structure/B10894555.png)

![(5Z)-1-(3-chlorophenyl)-5-[(pyridin-2-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B10894563.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10894567.png)
![4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo[2,3-f][1]benzofuran-4-yl]benzoic acid](/img/structure/B10894570.png)
![5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894571.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea](/img/structure/B10894585.png)
![6-Amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10894594.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![5-{(1E)-2-cyano-3-[(2-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B10894621.png)
